2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide
Overview
Description
2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole ring with a suitable thiol compound under mild conditions.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole and 1,2,3-thiadiazole.
Thiazole Derivatives: Compounds such as thiazole and benzothiazole.
Uniqueness
2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropanamide moiety enhances its stability and bioavailability compared to other thiadiazole derivatives .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-7-8(16-13-12-7)15-6-5-11-9(14)10(2,3)4/h5-6H2,1-4H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYLIIYJEJLMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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